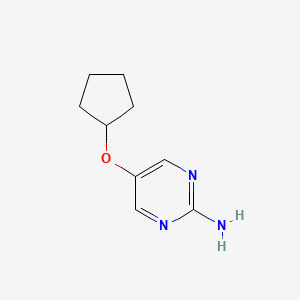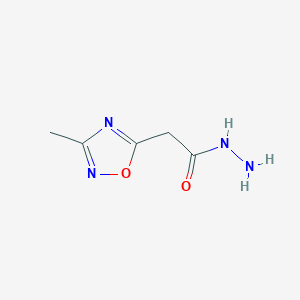![molecular formula C17H16OS B13105344 2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13105344.png)
2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde is an organic compound with the molecular formula C17H16OS It is a derivative of benzaldehyde, where the aldehyde group is substituted with a thiobenzaldehyde moiety and a 4-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where 4-methylacetophenone is reacted with thiobenzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs.
化学反应分析
Types of Reactions
2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiobenzaldehyde moiety can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfur atom.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: NaBH4, LiAlH4, ethanol or ether as solvent, low temperatures.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents, mild heating.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Thiol derivatives, amine derivatives.
科学研究应用
2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, apoptosis, and signal transduction, depending on the specific biological context.
相似化合物的比较
Similar Compounds
- 2-[3-(4-Methylphenyl)propanoyl]benzenecarbothialdehyde
- 1-[3-(4-Methylphenyl)propanoyl]-1,2,3,4-tetrahydroquinoline
- Methyl 4-({3-[(4-methylphenyl)thio]propanoyl}amino)benzoate
Uniqueness
2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity
属性
分子式 |
C17H16OS |
|---|---|
分子量 |
268.4 g/mol |
IUPAC 名称 |
2-[3-(4-methylphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H16OS/c1-13-6-8-14(9-7-13)10-11-17(18)16-5-3-2-4-15(16)12-19/h2-9,12H,10-11H2,1H3 |
InChI 键 |
WTULFIBPOVSCNF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13105265.png)
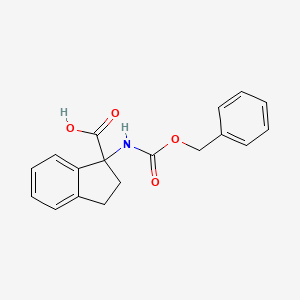
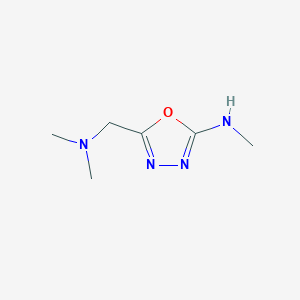
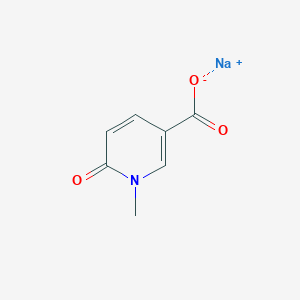
![2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]-](/img/structure/B13105288.png)
![2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile](/img/structure/B13105297.png)
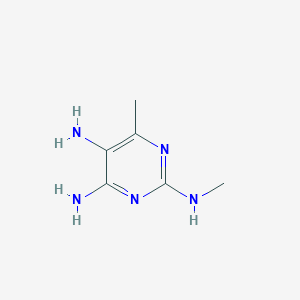
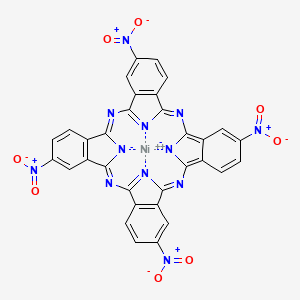
![Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate](/img/structure/B13105309.png)
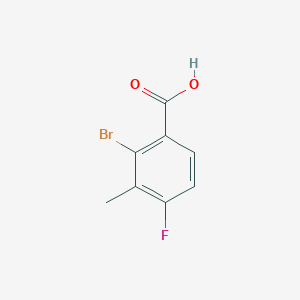
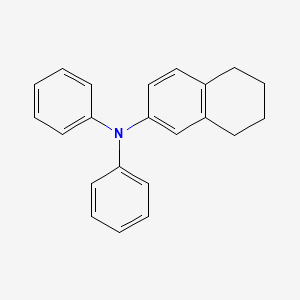
![6-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13105332.png)
